molecular formula C12H13BrFNO B7990894 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile

6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile

Cat. No.: B7990894
M. Wt: 286.14 g/mol
InChI Key: IJESYOZUOWEEKQ-UHFFFAOYSA-N
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Description

Significance of Phenoxy Ether and Nitrile Functional Groups in Organic Synthesis and Medicinal Chemistry

The phenoxy ether group, characterized by an oxygen atom connecting a phenyl ring to an alkyl or aryl group, is a prevalent scaffold in a vast array of biologically active compounds and functional materials. Phenols and their derivatives are fundamental building blocks in organic synthesis. acs.org The ether linkage, while generally stable, can be strategically cleaved under specific conditions, and the aromatic ring provides a site for various chemical modifications. acs.org The incorporation of a phenoxy moiety can influence a molecule's conformation, lipophilicity, and interactions with biological targets. nih.gov

The nitrile functional group (-C≡N) is a versatile and valuable component in drug discovery and development. nih.gov Its linear geometry and compact size allow it to fit into sterically constrained binding pockets of enzymes and receptors. nih.gov The nitrile group is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups, such as ketones. Furthermore, nitriles are metabolically stable and can enhance a molecule's pharmacokinetic profile. nih.gov They also serve as key synthetic intermediates, readily convertible into other important functional groups like amines, carboxylic acids, and various heterocycles.

Role of Halogenation (Bromine and Fluorine) in Modulating Molecular Properties and Biological Interactions of Organic Compounds

The introduction of halogen atoms, a strategy known as halogenation, is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov

Bromine , as a substituent, can significantly enhance the therapeutic activity of a molecule. nih.gov It can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The "heavy atom effect" of bromine can also be exploited in photodynamic therapy and radiosensitization. nih.gov Furthermore, bromination can favorably impact a drug's metabolism and duration of action. nih.gov

Fluorine is the most electronegative element and its incorporation into a molecule can have profound effects on its physicochemical properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Fluorine substitution can also alter the acidity or basicity of nearby functional groups, thereby improving a compound's bioavailability and membrane permeability. nih.gov The strategic placement of fluorine can also lead to enhanced binding affinity with target proteins. nih.gov

Overview of the Research Landscape Pertaining to 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile and Structural Analogues

Publicly available research specifically detailing the synthesis, properties, and applications of this compound (CAS Number: 1443349-86-7) is limited. fluorochem.co.uk However, the constituent parts of the molecule are well-represented in the chemical literature, suggesting its potential as a valuable research intermediate or a scaffold for the development of new chemical entities.

The synthesis of phenoxy derivatives is a well-established area of organic chemistry, often involving the reaction of a phenol (B47542) with an alkyl halide. nih.gov Specifically, the synthesis of this compound would likely involve the reaction of 4-bromo-3-fluorophenol (B54050) with a 6-halo-hexanenitrile.

Research on structurally similar compounds, such as other halogenated phenoxy derivatives and substituted nitriles, is extensive. For instance, various fluoro-substituted chalcone (B49325) derivatives with a phenoxy moiety have been synthesized and investigated for their pharmacological activities. nih.gov Similarly, a range of bromophenols and their derivatives have been synthesized and shown to exhibit potent enzyme inhibition. nih.gov The study of these analogues provides a framework for understanding the potential chemical and biological properties of this compound.

Table 1: Physicochemical Properties of Starting Material 4-Bromo-3-fluorophenol

PropertyValueSource
IUPAC Name 4-bromo-3-fluorophenolPubChem
CAS Number 121219-03-2PubChem
Molecular Formula C₆H₄BrFOPubChem
Molecular Weight 191.00 g/mol PubChem
XLogP3-AA 2.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
This table presents data for a likely precursor in the synthesis of this compound. Data from PubChem CID 2779153. nih.gov

Table 2: Structural Analogues of this compound and Their Research Context

Compound NameCAS NumberKey Research Area
4-Bromo-3-fluorobenzonitrile133059-44-6Intermediate for active pharmaceutical ingredients and dyes. ossila.com
4'-Bromo-3'-fluoroacetophenone304445-49-6Building block in organic synthesis. bldpharm.com
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene105529-58-6Synthesis of complex organic molecules. merckmillipore.com
2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrileNot availableIntermediate for kinase inhibitors. researchgate.net
6-Bromo-4-iodoquinolineNot availableIntermediate for biologically active compounds. atlantis-press.com
3-Fluoro-6-methoxyquinolineNot availableScaffold for novel fluoroheterocyclic systems. researchgate.net
This table provides examples of structurally related compounds and their documented use in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-bromo-3-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESYOZUOWEEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCC#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 6 4 Bromo 3 Fluoro Phenoxy Hexanenitrile and Its Analogues

Impact of Halogen Substituents (Bromo and Fluoro) on Molecular Interactions and Potential Biological Profiles

The presence and positioning of halogen substituents on a phenyl ring are critical determinants of a molecule's physicochemical properties and its resulting biological activity. In the case of 6-(4-bromo-3-fluoro-phenoxy)hexanenitrile, the bromo and fluoro groups significantly influence its molecular interactions. Halogens, being highly electronegative, withdraw electron density from the aromatic ring, a phenomenon known as the inductive effect. This can alter the molecule's reactivity, binding affinity, and metabolic stability. nih.govresearchgate.net

The specific pattern of halogenation is crucial. Studies on various phenoxy derivatives have shown that the biological activity changes with the number and position of halogen atoms. nih.gov For instance, research on phenoxyacetic acid derivatives revealed that introducing chloro-substituents into the aromatic ring modifies the electronic structure and, consequently, the biological effect. nih.gov The bromo and fluoro substituents in this compound can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. The strength of this interaction increases in the order of Cl < Br < I. nih.gov This capability for halogen bonding can be pivotal for the molecule's interaction with biological targets, such as enzymes or receptors.

Halogen PropertyImpact on Molecular ProfileSource
Electronegativity Withdraws electron density from the phenyl ring, altering reactivity and binding affinity. nih.govresearchgate.net
Halogen Bonding The bromine atom can form halogen bonds (σ-hole interactions), influencing binding to biological targets. nih.gov
Lipophilicity Affects the molecule's ability to cross biological membranes. nih.gov
Steric Profile The size and position of the halogens influence the overall shape and fit into binding pockets. acs.org
Biological Activity Substitution with bromine has been shown to enhance inhibitory activity in analogous compound series. nih.gov

Role of the Hexylnitrile Chain Length and Flexibility in Modulating Activities

The six-carbon chain provides a considerable degree of conformational flexibility. This allows the molecule to adopt various spatial arrangements, which can be critical for fitting into a specific binding pocket of a protein or receptor. The ability to adopt an optimal conformation can enhance binding affinity. This flexibility arises from the free rotation around the single carbon-carbon bonds of the alkyl chain. acs.org

The length of the chain also dictates the molecule's lipophilicity, or hydrophobicity. A longer alkyl chain generally increases lipophilicity, which can enhance the molecule's ability to cross lipid-rich biological membranes, such as the blood-brain barrier. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility. The hexyl chain represents a balance, providing sufficient length to engage in hydrophobic interactions within a binding site without rendering the molecule overly insoluble. Studies on other functionalized organic molecules have shown that sidechain length can significantly influence structural and responsive properties. tu-dortmund.de

The terminal nitrile group (-C≡N) is a polar functional group that can act as a hydrogen bond acceptor. This feature can provide a crucial anchor point for binding to a biological target, complementing the hydrophobic interactions provided by the rest of the chain and the substituted phenoxy ring. The combination of a flexible, lipophilic chain and a polar terminus makes the hexylnitrile moiety a versatile component for modulating biological activity.

Influence of the Phenoxy Ether Linkage on Conformational Preferences and Binding Affinity

The phenoxy ether linkage is a cornerstone of the molecular architecture of this compound, exerting significant control over its three-dimensional shape and binding capabilities. This ether bond (C-O-C) is not merely a passive linker; it influences the molecule's conformational preferences and is often a key component of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

The ether oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a receptor's binding site. mdpi.com This interaction can anchor the molecule in a specific orientation, enhancing binding affinity and selectivity. The phenoxy group itself is recognized as a "privileged" moiety in drug discovery, often contributing to a compound's ability to fit into a target and establish favorable interactions. nih.gov

The linkage also dictates the relative orientation of the substituted phenyl ring and the hexylnitrile chain. Rotation around the C-O bonds is possible, but it is often sterically hindered, leading to preferred conformations. Theoretical and experimental studies on similar molecules, such as p-alkyl phenols, show that interactions between substituents on the ring and the alkyl chain can lead to distinct, stable conformers. researchgate.net The interplay between the ether linkage and other functional groups can be influenced by effects like hyperconjugation and electrostatic interactions, which stabilize certain geometric arrangements over others. researchgate.net These conformational preferences are critical, as only specific conformers may be biologically active. The balance of forces, including dispersion interactions and potential hydrogen bonds involving the ether, ultimately determines the preferred binding configurations. nih.gov

Application of QSAR Models for Predicting and Interpreting Structure-Activity Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For a compound like this compound and its analogues, QSAR models can be invaluable tools for predicting bioactivity and understanding the structural features that drive it. arkat-usa.org These models translate molecular structures into numerical values, or descriptors, which are then used to build mathematical equations that predict properties like binding affinity, inhibitory concentration, or toxicity. protoqsar.com

The fundamental principle of QSAR is that the variation in the biological activity of a group of structurally related compounds is dependent on the variation in their structural and physicochemical properties. By analyzing a "training set" of compounds with known activities, a predictive model can be generated and subsequently used to estimate the activity of new, untested compounds. nih.gov This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

The success of a QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical representations of a molecule's properties and can be categorized into several types, including constitutional, topological, geometrical, and physicochemical descriptors. researchgate.net For phenoxy-containing compounds, several key descriptors have been identified as being particularly influential.

Hydrophobicity: Often quantified by the logarithm of the n-octanol/water partition coefficient (logP), hydrophobicity is a critical factor governing how a compound distributes itself between aqueous and lipid environments. Studies on phenolic antioxidants found that lipophilicity was the property that most profoundly influenced their potency. nih.gov

Steric Parameters: These descriptors, such as molar refractivity (MR) or Kier shape indices, describe the size and shape of the molecule. They are crucial for determining how well a molecule fits into the binding site of a biological target. arkat-usa.orgresearchgate.net

Electronic Parameters: These describe the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the electrophilicity index (ω). nih.govresearchgate.net These are particularly relevant for understanding reactivity and interactions involving charge transfer.

Topological and Surface Area Descriptors: Descriptors like the Topological Polar Surface Area (PSA) quantify the surface area of a molecule that is polar, which is related to its ability to form hydrogen bonds and permeate membranes. researchgate.netnih.gov

The table below summarizes key molecular descriptors and their relevance in QSAR studies of related phenolic compounds.

Descriptor CategoryExample DescriptorRelevanceSource
Hydrophobicity logP (Octanol/water partition coefficient)Governs membrane permeability and hydrophobic interactions. nih.gov
Electronic HOMO/LUMO EnergyRelates to the molecule's ability to donate or accept electrons. nih.govresearchgate.net
Steric Molar Refractivity (MR), Kier Shape Indices (κ)Describes molecular size, volume, and shape, influencing receptor fit. arkat-usa.orgresearchgate.net
Topological Polar Surface Area (PSA)Predicts transport properties like intestinal absorption and blood-brain barrier penetration. researchgate.netnih.gov
Physicochemical Aqueous Solubility (LogS)Affects bioavailability and formulation. researchgate.net

Once relevant descriptors are identified, various statistical and machine learning methods can be used to build predictive QSAR models. These models can be developed for scaffolds analogous to this compound to screen virtual libraries of compounds and predict their bioactivity. nih.gov

The process typically involves:

Data Collection: Assembling a dataset of compounds with a common structural scaffold and measured biological activity. researchgate.net

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. protoqsar.com

Model Building: Using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Deep Neural Networks (DNN) to create a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). arkat-usa.orgijsmr.in

Validation: Rigorously validating the model's predictive power using internal methods (like leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model training. arkat-usa.orgnih.gov

For phenolic compounds, machine learning-based QSAR models have been successfully developed to predict properties like cytotoxicity. ijsmr.in These models can effectively handle complex, non-linear relationships between structure and activity, often outperforming traditional statistical methods. ijsmr.inresearchgate.net The ultimate goal is to create a robust and validated model that can accurately predict the activity of novel analogues, thereby guiding the design and synthesis of more potent and selective compounds. nih.gov

Pharmacophore Mapping and Ligand Design Principles Based on Related Compound Series

Pharmacophore mapping is a powerful ligand-based drug design technique that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the common three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) shared by a set of active molecules. semanticscholar.org

For compounds related to this compound, pharmacophore models have been developed that highlight the importance of the phenoxy moiety. nih.gov For example, a study on phenoxyphenol derivatives identified a pharmacophore model (AHRR) consisting of a hydrogen bond acceptor (A), a hydrophobic group (H), and two aromatic rings (R). semanticscholar.org In such a model, the ether oxygen could serve as the hydrogen bond acceptor, the hexylnitrile chain as a hydrophobic feature, and the substituted phenyl ring as one of the aromatic features.

Key principles derived from pharmacophore mapping of related series include:

The Aromatic Ring: The substituted phenoxy ring is often a critical component, participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in a binding pocket. semanticscholar.org

Hydrogen Bond Acceptors: The ether oxygen and the nitrogen of the nitrile group are potential hydrogen bond acceptors, providing key anchoring points. semanticscholar.org

Hydrophobic Features: The alkyl chain and the halogenated ring contribute to hydrophobic interactions, which are often a primary driving force for binding. semanticscholar.org

These pharmacophore models serve as 3D search queries to screen large chemical databases for novel compounds that fit the model, or as blueprints for designing new molecules with improved activity. By understanding the key pharmacophoric features, medicinal chemists can rationally modify the structure of this compound—for instance, by altering the chain length, changing the halogen substitution pattern, or replacing the nitrile group—to optimize its interaction with a target and enhance its desired biological profile.

Computational Chemistry and Molecular Modeling Studies of 6 4 Bromo 3 Fluoro Phenoxy Hexanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic and reactivity descriptors. ekb.egekb.eg

Electronic Properties and Reactivity Descriptors: Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Other global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from these frontier orbital energies. ekb.eg These descriptors provide a quantitative measure of the molecule's stability and reactivity. ekb.eg Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is critical for predicting interaction patterns. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy -1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability
Chemical Hardness (η) 2.65 eV Resistance to change in electron distribution
Electronegativity (χ) 3.85 eV Power to attract electrons

Conformational Analysis and Energy Landscape Exploration of the Compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. The flexible hexanenitrile (B147006) chain of this compound allows it to adopt numerous conformations. Conformational analysis is a computational method used to identify the stable (low-energy) conformations of a molecule and to map its potential energy surface.

This process typically involves systematically rotating the rotatable bonds of the molecule and calculating the potential energy for each resulting conformation. This exploration helps in identifying the global minimum energy conformation, which is the most stable shape of the molecule, as well as other low-energy local minima. Understanding the conformational preferences is essential, as the biologically active conformation may not necessarily be the one with the absolute lowest energy. The freedom of dihedral rotations, particularly in side-chain groups, is often crucial for effective ligand binding. nih.gov

Molecular Docking Simulations for Investigating Potential Ligand-Target Interactions (Hypothetical Targets from Analogues)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. nih.gov

Given the structure of this compound, which features a substituted phenoxy group—a common motif in various biologically active compounds—one could hypothesize its interaction with targets known to bind similar scaffolds. For instance, phenoxy derivatives have been explored as ligands for nuclear receptors or kinase inhibitors. Molecular docking studies would involve placing the 3D structure of the compound into the binding site of a chosen protein target. The simulation then scores different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Parameter Result Details
Hypothetical Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) A kinase involved in angiogenesis, a target in cancer therapy.
Binding Score -8.5 kcal/mol Indicates a strong theoretical binding affinity.
Key Interactions Hydrogen bond with Cys919; Pi-Alkyl interaction with Val848 Specific amino acid residues in the binding pocket interacting with the ligand.

| Binding Site Location | ATP-binding pocket | The compound is predicted to occupy the active site of the enzyme. |

Molecular Dynamics Simulations for Studying Dynamic Behavior and Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comcore.ac.uk MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation could be run on its complex with a hypothetical protein target (identified through docking) in a simulated physiological environment (water, ions). core.ac.uk

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological and Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.govbiointerfaceresearch.com These models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict properties like boiling point, solubility, and lipophilicity (logP). nih.gov

For this compound, a variety of descriptors would be calculated, including topological, geometric, and electronic descriptors. nih.gov These parameters are vital for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME properties) and in environmental contexts. researchgate.netnu.edu.kz

Table 3: Predicted Physicochemical Parameters and Molecular Descriptors

Descriptor Type Descriptor Name Predicted Value Relevance
Physicochemical LogP (Octanol-Water Partition Coefficient) 4.2 Lipophilicity, membrane permeability
Physicochemical Aqueous Solubility (logS) -3.8 Bioavailability
Topological Topological Polar Surface Area (TPSA) 53.1 Ų Drug transport properties
Constitutional Molecular Weight 300.15 g/mol Size of the molecule

| Geometric | Molecular Volume | 250 ų | Steric interactions |

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

A chemical scaffold is the core structure of a molecule. The this compound structure can serve as a scaffold for creating a virtual library of related compounds. researchgate.net This is a key strategy in drug discovery for exploring the chemical space around a "hit" compound to find analogues with improved properties. nih.gov

Using this scaffold, a virtual library can be designed by systematically modifying different parts of the molecule. For example, one could vary the substituents on the phenyl ring, change the length and functionality of the alkyl chain, or replace the nitrile group with other functional groups like an ester or an amide. This process, often called "scaffold decoration," can generate thousands of virtual compounds. researchgate.net These virtual libraries can then be rapidly screened in silico (e.g., using molecular docking against a specific target) to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

Mechanistic Probes for Biological Interactions in Vitro Investigations of Analogues of 6 4 Bromo 3 Fluoro Phenoxy Hexanenitrile

Exploration of Molecular Targets Based on Structural Homology and Scaffold Similarity

The identification of potential molecular targets for a novel compound often begins by comparing its structural features to those of known bioactive molecules. The halogenated phenoxy ether motif present in 6-(4-bromo-3-fluoro-phenoxy)hexanenitrile is a key pharmacophore found in compounds known to interact with various biological targets, including ion transporters, enzymes, and nuclear receptors.

The phenoxy group is a well-established scaffold in the design of inhibitors for the sodium-calcium exchanger (NCX), a critical ion transporter for maintaining calcium homeostasis in cells, particularly in cardiac myocytes. nih.govnih.gov The NCX operates in two modes: a "forward" mode that extrudes calcium from the cell and a "reverse" mode that brings calcium into the cell. plos.org Dysregulation of NCX, especially an overactive reverse mode, is implicated in pathological conditions like cardiac arrhythmias and reperfusion injury following ischemia. nih.govnih.gov

Structurally related benzyloxyphenyl and phenoxypyridine derivatives have been extensively studied as NCX inhibitors. For instance, SEA-0400, a benzyloxyphenyl derivative, was identified as a potent inhibitor of NCX, although it also showed some activity against the L-type calcium channel (ICaL) at higher concentrations. mdpi.com Subsequent research has focused on developing more selective inhibitors. ORM-10103 and ORM-10962 are examples of highly selective NCX inhibitors that have been used to probe the therapeutic potential of NCX modulation. plos.orgnih.gov

Structure-activity relationship (SAR) studies on phenoxy derivatives have revealed key insights. For example, in a series of phenoxypyridine derivatives, compounds 39q and 48k emerged as potent NCX inhibitors with high selectivity for the reverse mode of the exchanger. nih.gov Similarly, studies on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives identified N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide as a potent reverse NCX inhibitor with an IC50 value of 0.24 µM. nih.gov These findings suggest that the 4-bromo-3-fluoro-phenoxy moiety of this compound makes it a candidate for investigation as a modulator of NCX activity.

Table 1: Inhibitory Activity of Selected Phenoxy Derivatives on NCX This table is interactive. You can sort and filter the data.

Compound Target Activity (IC50) Key Findings Reference
N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide Reverse NCX 0.24 µM Potent inhibitor of reverse NCX activity. nih.gov
ORM-10962 Inward NCX Current 55 nM Highly selective inhibitor with minimal effect on other ion channels. plos.org
ORM-10962 Outward NCX Current 67 nM Highly selective inhibitor with minimal effect on other ion channels. plos.org
SEA-0400 Forward NCX 3.35 µM Early, relatively selective NCX inhibitor. mdpi.com
SEA-0400 Reverse NCX 4.74 µM Early, relatively selective NCX inhibitor. mdpi.com

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. wikipedia.orgnih.gov IDO1 is a significant target in immuno-oncology because its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system. wikipedia.orgnih.gov

A wide variety of chemical scaffolds have been developed as IDO1 inhibitors, and many feature halogenated aromatic rings. nih.govnih.gov For example, epacadostat (B560056) contains a hydroxyamidine group, while navoximod (B609430) (GDC-0919) is based on a phenylimidazole scaffold. nih.gov The development of these inhibitors has demonstrated that diverse structures can effectively target the enzyme. nih.gov PF-06840003 is another example of a highly selective IDO1 inhibitor that has shown efficacy in preclinical models, particularly in combination with immune checkpoint blockers. nih.govnih.gov

Given that halogenated aromatic structures are a common feature among known IDO1 inhibitors, the 4-bromo-3-fluoro-phenyl group of this compound suggests that its analogues could be profiled for IDO1 inhibitory activity. Such profiling would determine if this specific substitution pattern confers any potency or selectivity towards this important therapeutic target.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. nih.gov There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.gov Synthetic ligands for PPARγ, such as the thiazolidinedione class of drugs, are used as insulin sensitizers in the treatment of type 2 diabetes. nih.gov

The ligand-binding cavity of PPARs is relatively large, allowing them to bind to a diverse range of lipophilic molecules. nih.gov Research into novel PPARγ agonists has shown that compounds containing halogenated phenyl rings can exhibit significant activity. nih.gov A study involving benzylidene amino-benzylidene-thiazolidine-2,4-dione derivatives found that compounds with electron-withdrawing halogen groups (Br, F, Cl) on the phenyl ring were effective PPARγ agonists. nih.gov This indicates that the bromo- and fluoro-substituents on the phenoxy ring of this compound are consistent with structural motifs known to interact with PPARγ. Therefore, receptor binding assays using analogues of this compound are warranted to explore potential activity at this nuclear receptor.

Elucidation of Signaling Pathways and Cellular Responses at the Molecular Level via Biochemical Assays

Once a molecular target is hypothesized or identified, biochemical assays are crucial for understanding the downstream consequences of compound interaction. These assays can map the signaling pathways that are modulated and reveal the ultimate cellular responses. For a compound like this compound, whose potential targets could include ion channels or enzymes, investigating effects on major signaling cascades is a logical next step.

Key pathways often associated with cellular proliferation, apoptosis, and stress responses include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), the PI3K/Akt/mTOR pathway, and NF-κB signaling. nih.gov Advanced techniques like Luminex xMAP technology allow for the simultaneous measurement of multiple phosphorylated kinases and signaling proteins from a small sample, providing a broad overview of the compound's impact on cellular signaling networks. nih.gov For example, studies on other novel compounds have used such methods to show activation of stress-activated pathways like JNK and p38. nih.gov

Furthermore, if an analogue demonstrates activity against a target like the NCX, assays measuring intracellular calcium transients would be essential. nih.gov Monitoring changes in cytosolic calcium levels in response to the compound can confirm target engagement and explain downstream physiological effects. nih.gov These biochemical approaches move beyond simple binding or inhibition and begin to construct a mechanistic narrative of the compound's action at a molecular and cellular level.

Investigation of Anti-Pathogen Properties of Halogenated Phenoxy Ethers (e.g., Antifungal Activity of Related Derivatives)

The phenoxy ether structure, particularly when halogenated, is present in various compounds with antimicrobial properties. drugbank.comrsc.org In vitro investigations into the anti-pathogen activity of analogues of this compound are therefore a rational area of exploration.

Research on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones has shown this class of compounds to possess significant antifungal effects. nih.gov Notably, the substitution of the phenyl ring with halogens was critical for potent activity. The 4-bromophenyl derivative, in particular, was found to be the most effective against a majority of tested fungal species, including pathogenic yeasts and molds like Aspergillus spp. and fluconazole-resistant Candida glabrata. nih.gov This provides a strong rationale for testing bromo-substituted phenoxy compounds for similar activities.

The mechanisms by which antifungal agents act are varied, but many target the fungal cell membrane by inhibiting the synthesis of or directly binding to ergosterol (B1671047), an essential membrane component. nih.govresearchgate.net Other mechanisms include the inhibition of cell wall synthesis or nucleic acid synthesis. nih.govresearchgate.net For example, studies on N-(alkoxy)diphenyl ether carboxamide derivatives found that they acted as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov Investigation into analogues of this compound could involve broad-spectrum screening against pathogenic fungi, followed by mechanistic studies to determine if they operate through established pathways like ergosterol disruption or through novel mechanisms. nih.gov

Table 2: Antifungal Activity of a Structurally Related Halogenated Phenyl Derivative This table is interactive. You can sort and filter the data.

Compound Fungal Species Activity (MIC, μg/mL) Key Findings Reference
4-bromophenyl derivative of 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-one Aspergillus spp. ≤ 2.0 Broad-spectrum activity against pathogenic yeasts and molds. nih.gov
4-bromophenyl derivative of 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-one Candida krusei ≤ 2.0 Effective against fluconazole-resistant yeast isolates. nih.gov
4-bromophenyl derivative of 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-one Candida glabrata > 4.0 Less effective against C. glabrata compared to the 3-chlorophenyl derivative. nih.gov
3-chlorophenyl derivative of 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-one Candida glabrata ≤ 2.0 More susceptible than the 4-bromophenyl derivative. nih.gov

Advanced In Vitro Assays for Mechanism of Action Elucidation

Beyond initial target validation and pathway analysis, a suite of advanced in vitro assays can provide a more comprehensive and unbiased understanding of a small molecule's mechanism of action (MoA). broadinstitute.org These approaches are particularly valuable when a compound's activity does not map clearly onto a hypothesized target or when off-target effects are suspected. nih.gov

A modern strategy for MoA elucidation often combines several complementary techniques: broadinstitute.orgcriver.com

Proteomics: Mass spectrometry-based methods can identify the specific proteins that physically bind to a small molecule of interest, providing direct evidence of its cellular targets.

Genetic Perturbation Screening: Techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing can be used to systematically knock down or knock out genes. criver.com By observing how the absence of a particular gene affects a cell's sensitivity to the compound, researchers can identify genes and pathways essential for the compound's effects.

Expression Profiling: By analyzing the expression of thousands of genes following treatment with a compound, a unique gene-expression "signature" can be generated. This signature can be compared to extensive libraries of signatures from compounds with known mechanisms of action (e.g., The Connectivity Map) to draw connections and form new hypotheses. broadinstitute.org

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or X-ray crystallography can be used to confirm direct binding between a compound and a candidate target protein and to characterize the binding kinetics and structural basis of the interaction. nih.govcriver.com

Cell-based Assays: High-throughput screening (HTS) using cell-based assays allows for the evaluation of thousands of compounds across various cell lines and conditions, providing deep insights into toxicity profiles and effects on different signaling pathways. mdpi.com

By integrating data from these diverse approaches through computational analysis, a robust and detailed picture of how an analogue of this compound exerts its biological effects can be constructed. broadinstitute.org

Advanced Research Directions and Future Perspectives for 6 4 Bromo 3 Fluoro Phenoxy Hexanenitrile

Development of Novel and Sustainable Synthetic Routes for the Compound

The conventional synthesis of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile likely involves a Williamson ether synthesis or an Ullmann condensation. These methods, while effective, often require harsh reaction conditions, the use of stoichiometric amounts of copper, and potentially hazardous solvents. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Catalytic Systems: A shift from stoichiometric to catalytic methods is crucial. Modern variants of the Ullmann reaction utilize catalytic amounts of copper or palladium, which reduces metal waste and often allows for milder reaction conditions. nih.govacs.org Investigating novel ligand-supported copper or palladium catalyst systems could significantly improve the efficiency and environmental footprint of the synthesis.

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to traditional heating. A photoinduced approach could enable the synthesis to proceed at ambient temperatures, reducing energy consumption and minimizing side reactions. acs.org

Green Solvents: Replacing traditional, often toxic, solvents with more environmentally benign alternatives is a key aspect of sustainable chemistry. Research into the use of solvents like dimethyl carbonate (DMC), ionic liquids, or deep eutectic solvents could dramatically improve the sustainability of the manufacturing process for this compound. mdpi.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. Developing a flow-based synthesis would represent a significant advancement in the production of this compound.

Synthetic Strategy Potential Advantages Research Focus
Modern CatalysisLower catalyst loading, milder conditions, higher yields. nih.govDevelopment of novel copper and palladium catalysts.
PhotocatalysisEnergy-efficient, ambient temperature reactions. acs.orgIdentification of suitable photosensitizers and reaction conditions.
Green SolventsReduced environmental impact and improved safety. mdpi.comSolubility and reactivity studies in sustainable solvent systems.
Flow ChemistryEnhanced safety, scalability, and process control.Reactor design and optimization of reaction parameters.

Exploration of Diverse Biological Applications Beyond Current Analogous Findings

While direct biological studies on this compound are not widely published, the structural motifs present in the molecule suggest a range of potential therapeutic applications based on analogous compounds. Halogenated ethers and diaryl ethers have shown promise in various fields of medicine. nih.govnih.govwikipedia.org

Potential areas for biological investigation include:

Oncology: Phenol (B47542) ether derivatives have been identified as potent non-covalent proteasome inhibitors, a class of drugs used in cancer therapy. nih.gov The specific halogenation pattern and the nitrile-terminated alkyl chain of this compound could confer unique binding properties to the proteasome or other cancer-related targets like protein kinases. google.com

Infectious Diseases: Diaryl ethers have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov The unique electronic properties imparted by the bromine and fluorine atoms could lead to the development of novel antiviral agents.

Metabolic Diseases: Certain diaryl ether phenolic compounds have been shown to activate human sirtuin 1 (SIRT1), an enzyme involved in regulating metabolic functions. This suggests potential applications in the treatment or prevention of cardiometabolic diseases such as diabetes and atherosclerosis. nih.gov

Neuroscience: The lipophilic nature of halogenated ethers allows them to cross the blood-brain barrier, a property utilized in anesthetic agents. wikipedia.org This characteristic could be exploited to design novel central nervous system (CNS) active agents targeting various neurological disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. psu.edursc.org These computational tools can accelerate the development of this compound and its derivatives in several ways.

Applications of AI and ML include:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential efficacy and toxicity of new compounds. rsc.org This would allow for the in-silico screening of virtual libraries of analogs of this compound to identify the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target protein structure and desired physicochemical properties, it could generate novel phenoxy ether derivatives with high predicted binding affinity and drug-like characteristics.

Synthesis Planning: AI tools can assist chemists in designing optimal synthetic routes by analyzing vast databases of chemical reactions. This can lead to the discovery of more efficient and sustainable pathways for producing the target compound and its analogs. nsf.gov

Catalyst Optimization: Machine learning can be employed to accelerate the discovery and optimization of catalysts for the synthesis of halogenated ethers. psu.edu By identifying patterns in catalyst structure and performance, ML models can guide the design of more effective catalysts. nsf.gov

AI/ML Application Objective Potential Impact
Predictive ModelingForecast biological activity and toxicity. rsc.orgPrioritize promising candidates and reduce experimental costs.
De Novo DesignGenerate novel molecules with desired properties.Expand the chemical space of potential therapeutics.
Synthesis PlanningIdentify optimal and sustainable synthetic routes. nsf.govImprove efficiency and reduce the environmental impact of synthesis.
Catalyst OptimizationDesign more effective catalysts for synthesis. psu.eduEnhance reaction yields and reduce production costs.

Challenges and Opportunities in the Fundamental and Applied Research of Halogenated Phenoxy Ethers

The class of halogenated phenoxy ethers, to which this compound belongs, presents both significant challenges and exciting opportunities for researchers.

Challenges:

Environmental Persistence: Halogenated organic compounds are often resistant to biodegradation, leading to their persistence in the environment. wikipedia.orgncert.nic.in This necessitates careful consideration of the entire lifecycle of these compounds, from synthesis to disposal.

Analytical Complexity: The detection and quantification of halogenated compounds in biological and environmental matrices can be challenging, often requiring sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

Synthetic Selectivity: The synthesis of specifically substituted halogenated aromatic compounds can be difficult, requiring precise control over reaction conditions to achieve the desired regioselectivity. nih.gov

Opportunities:

Chemical Versatility: The carbon-halogen bond is a versatile functional group that can participate in a wide range of chemical transformations, making halogenated compounds valuable building blocks in organic synthesis. acs.orgossila.com

Unique Physicochemical Properties: The presence of halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This allows for the fine-tuning of a compound's properties for specific applications in medicine and materials science.

Broad Application Spectrum: As a class, halogenated ethers have found applications as anesthetics, flame retardants, and components of advanced polymers. wikipedia.org This broad utility suggests that novel compounds like this compound could find applications in diverse technological fields.

Q & A

Q. How is this compound utilized in boronic acid cross-coupling reactions?

  • Methodological Answer : The bromoaryl group participates in Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid). Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in THF/H₂O at 60°C. Post-reaction, purify via flash chromatography. This method extends to synthesizing biaryl ethers for drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.